molecular formula C20H19NO4S B2872761 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide CAS No. 1448128-19-5

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide

Cat. No.: B2872761
CAS No.: 1448128-19-5
M. Wt: 369.44
InChI Key: CVSFZOFUWGUMPR-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a phenylthio group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the dioxole ring.

    Attachment of the But-2-yn-1-yl Linker: The but-2-yn-1-yl group can be introduced via a Sonogashira coupling reaction, using an alkyne and an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Phenylthio Group: This step involves the thiolation of a suitable precursor, often using thiophenol and a base such as sodium hydride.

    Amidation Reaction: The final step is the formation of the propanamide group, typically achieved through an amidation reaction between the intermediate and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.

    Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated or nitrated derivatives of the benzo[d][1,3]dioxole ring.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the benzo[d][1,3]dioxole and phenylthio groups suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its structural features make it suitable for incorporation into polymers or as a precursor for advanced materials.

Mechanism of Action

The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide exerts its effects is largely dependent on its interaction with molecular targets. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the phenylthio group can form hydrogen bonds or engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)acetamide: Similar structure but with an acetamide group instead of a propanamide.

    N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(methylthio)propanamide: Similar structure but with a methylthio group instead of a phenylthio group.

Uniqueness

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide is unique due to the combination of its structural features, which confer specific reactivity and potential biological activity. The presence of both the benzo[d][1,3]dioxole and phenylthio groups in a single molecule allows for a diverse range of interactions and applications that are not as readily achievable with similar compounds.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c22-20(10-13-26-17-6-2-1-3-7-17)21-11-4-5-12-23-16-8-9-18-19(14-16)25-15-24-18/h1-3,6-9,14H,10-13,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSFZOFUWGUMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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